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Compound of Interest

Compound Name: 1,8-Diiodooctane

Cat. No.: B1585395 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

the structural and chemical properties of synthetic intermediates is paramount. This guide

provides a comparative overview of key analytical techniques used to characterize derivatives

of 1,8-diiodooctane, a versatile building block in organic synthesis.

This document outlines the principles and experimental data associated with the primary

characterization methods for a representative derivative, 1,8-diazidooctane, synthesized from

1,8-diiodooctane. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-

Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Additionally, alternative and complementary techniques are discussed to provide a

comprehensive analytical toolkit.

From Precursor to Product: A Characterization
Journey
The conversion of 1,8-diiodooctane to its derivatives involves the substitution of the terminal

iodine atoms. A common example is the reaction with sodium azide to form 1,8-diazidooctane.

The successful synthesis and purity of this product must be confirmed through a suite of

analytical methods.

Experimental Workflow: Synthesis of 1,8-Diazidooctane
The following diagram illustrates a typical workflow for the synthesis and subsequent

characterization of 1,8-diazidooctane from 1,8-diiodooctane.
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A typical workflow for the synthesis and characterization of 1,8-diazidooctane.

Primary Characterization Techniques: A
Comparative Analysis
The following table summarizes the expected and observed analytical data for 1,8-
diiodooctane and its derivative, 1,8-diazidooctane. This allows for a direct comparison of how

the spectral and compositional data change upon functional group transformation.
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Technique 1,8-Diiodooctane 1,8-Diazidooctane
Key Differences &
Interpretation

¹H NMR
~3.19 ppm (t, 4H, -

CH₂I)

~3.26 ppm (t, 4H, -

CH₂N₃)

The downfield shift of

the methylene protons

adjacent to the

substituent reflects the

change in the

electronic

environment from

iodine to the azide

group.

~1.83 ppm (m, 4H) ~1.60 ppm (m, 4H)

Shifts in the internal

methylene protons are

also observed due to

the change in the

terminal functional

group.

~1.40 ppm (m, 8H) ~1.37 ppm (m, 8H)

¹³C NMR ~33.8 ppm (-CH₂I) ~51.5 ppm (-CH₂N₃)

A significant downfield

shift for the carbon

directly attached to

the substituent,

indicating a more

electron-withdrawing

environment of the

azide group compared

to iodine.

~30.5 ppm ~28.9 ppm

~28.2 ppm ~26.6 ppm

~7.3 ppm ~26.0 ppm

FTIR (cm⁻¹) ~2925, 2850 (C-H

stretch)

~2930, 2855 (C-H

stretch)

The most significant

change is the

appearance of a very
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strong, sharp peak for

the azide group.

~1460 (C-H bend)
~2095 (N₃ asymmetric

stretch)

This azide stretch is a

key diagnostic peak

for confirming the

success of the

substitution reaction.

~560 (C-I stretch) ~1465 (C-H bend)

The disappearance of

the C-I stretch can

also be monitored.

Mass Spec. m/z = 366 [M]⁺ m/z = 196 [M]⁺

The molecular ion

peak directly reflects

the change in

molecular weight after

substituting two iodine

atoms with two azide

groups.

Fragmentation

includes loss of I

(m/z=239) and

successive losses of

alkyl fragments.

Fragmentation often

involves the loss of N₂

(m/z=28) from the

azide groups.

Elemental Analysis C: 26.25%, H: 4.40%
C: 48.96%, H: 8.22%,

N: 42.82%

Provides the empirical

formula and confirms

the elemental

composition of the

new compound,

showing the absence

of iodine and the

presence of nitrogen.

Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer.

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃

at 7.26 ppm).

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower

natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically

used to simplify the spectrum to single lines for each unique carbon. Chemical shifts are

referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two salt

plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the clean salt plates should be recorded first and subtracted from the sample

spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g.,

dichloromethane or hexane).

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a

nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure

separation of the components.

MS Analysis: As compounds elute from the GC column, they enter the mass spectrometer.

Electron ionization (EI) at 70 eV is a common method for generating ions and fragmentation
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patterns. The mass spectrum is recorded, showing the molecular ion and characteristic

fragment ions.[1]

Elemental Analysis
Principle: The sample is combusted at a high temperature in a stream of oxygen. The

resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. For halogen

analysis, the combustion products are passed through a solution that traps the hydrogen

halides, which can then be titrated.[2]

Procedure: A precisely weighed amount of the pure sample (typically 1-3 mg) is placed in a

tin or silver capsule and introduced into the combustion chamber of an elemental analyzer.

The instrument automatically performs the combustion and detection, providing the weight

percentages of C, H, and N.[3][4]

Alternative and Complementary Characterization
Techniques
While the above techniques are the workhorses of organic characterization, other methods can

provide valuable, often complementary, information.

Raman Spectroscopy
Raman spectroscopy provides information about molecular vibrations and is complementary to

FTIR.[5] For 1,8-diiodooctane derivatives, Raman spectroscopy can be particularly useful for

observing symmetric vibrations and the C-I bond, which can sometimes be weak in FTIR

spectra.[6]

X-ray Crystallography
For derivatives that are crystalline solids, single-crystal X-ray diffraction can provide an

unambiguous determination of the three-dimensional molecular structure, including bond

lengths and angles.[7] This technique is the gold standard for structural elucidation but requires

the growth of a suitable single crystal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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